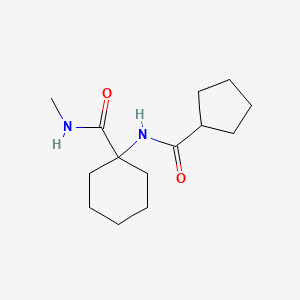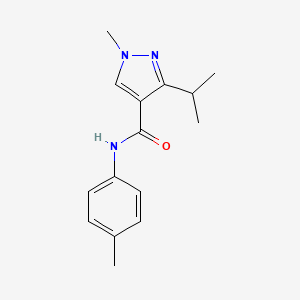![molecular formula C17H16N2O2 B7514227 6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514227.png)
6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrido[1,2-a]pyrimidin-4-one family and is commonly referred to as MMP.
Mécanisme D'action
The mechanism of action of MMP is not fully understood, but studies have shown that it inhibits the activity of various enzymes and signaling pathways. MMP has been shown to inhibit the activity of kinases such as ERK1/2, JNK, and p38, which are involved in various signaling pathways. MMP has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. These inhibitory effects of MMP on enzymes and signaling pathways result in the inhibition of cell growth, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects
MMP has been shown to have various biochemical and physiological effects. In cancer cells, MMP induces apoptosis and inhibits cell proliferation. In animal models, MMP reduces inflammation and inhibits the production of pro-inflammatory cytokines. MMP has also been shown to inhibit the activity of kinases involved in various signaling pathways, which can lead to the inhibition of cell growth and induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
MMP has several advantages for lab experiments, including its high purity and stability. However, MMP has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be considered when designing experiments using MMP.
Orientations Futures
There are several future directions for the study of MMP. One direction is the investigation of MMP as an anticancer agent in combination with other chemotherapeutic agents. Another direction is the investigation of MMP as an anti-inflammatory agent in animal models of inflammatory diseases. Additionally, the development of more efficient synthesis methods for MMP could lead to the production of larger quantities of the compound for further studies.
Méthodes De Synthèse
The synthesis of MMP involves the reaction of 2-(2-methylphenoxy)acetaldehyde with 6-methyl-2-aminopyrido[1,2-a]pyrimidin-4-one in the presence of a Lewis acid catalyst. This reaction results in the formation of MMP with a yield of approximately 60%. The synthesis of MMP has been optimized to produce a high yield and purity of the compound.
Applications De Recherche Scientifique
MMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, MMP has been investigated for its potential as an anticancer agent. Studies have shown that MMP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In pharmacology, MMP has been studied for its potential as an anti-inflammatory agent. Studies have shown that MMP inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. In biochemistry, MMP has been studied for its potential as a kinase inhibitor. Studies have shown that MMP inhibits the activity of kinases involved in various signaling pathways.
Propriétés
IUPAC Name |
6-methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-3-4-8-15(12)21-11-14-10-17(20)19-13(2)7-5-9-16(19)18-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDZPXQRQNWAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC(=O)N3C(=CC=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)



![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)




![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)



![cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7514249.png)